molecular formula C29H28FN3O3 B2811170 3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216432-30-2

3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2811170
CAS No.: 1216432-30-2
M. Wt: 485.559
InChI Key: BTLSPSRAZBYYDB-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C29H28FN3O3 and its molecular weight is 485.559. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,5-dimethylphenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3/c1-18-5-6-19(2)21(13-18)16-33-24-9-8-22(30)15-23(24)27-28(33)29(34)32(17-31-27)12-11-20-7-10-25(35-3)26(14-20)36-4/h5-10,13-15,17H,11-12,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLSPSRAZBYYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenethyl)-5-(2,5-dimethylbenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrimidoindole core.
  • Substituents such as dimethoxyphenethyl and dimethylbenzyl groups, which may influence its biological interactions.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular processes, which could lead to its antibacterial or anticancer effects.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA or inhibit topoisomerases, which are crucial for DNA replication and transcription.

Antibacterial Activity

A study on related compounds demonstrated significant antibacterial effects against Escherichia coli by targeting bacterial topoisomerase I. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential. Although specific data for the target compound is limited, structural similarities suggest comparable activity.

CompoundTarget BacteriaMIC (μM)
DMAE. coli K-128
Target CompoundExpected similar efficacyTBD

Anticancer Activity

The compound's structure suggests potential anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through mechanisms such as:

  • Caspase Activation : Triggering caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study investigating a related dimethoxyphenyl compound found that it effectively inhibited E. coli growth at concentrations significantly lower than those toxic to human cells, highlighting its selectivity and safety profile.
  • Cytotoxicity in Cancer Cells : Research on structurally similar compounds revealed that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use.

Research Findings

Recent studies have focused on optimizing the structure of pyrimidoindole derivatives to enhance their biological activity:

  • Structure-Activity Relationship (SAR) studies indicate that modifications to the methoxy and benzyl groups can significantly enhance potency.
  • Compounds exhibiting high selectivity for bacterial over human targets are particularly promising for development as antibiotics.

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